8-tert-Butyl 4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Overview
Description
8-tert-Butyl 4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.
Preparation Methods
The synthesis of 8-tert-Butyl 4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diacid chloride.
Introduction of the ester groups: The tert-butyl and ethyl ester groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively, in the presence of a strong acid catalyst.
Oxidation: The final step involves the oxidation of the intermediate to form the 1-oxo group.
Chemical Reactions Analysis
8-tert-Butyl 4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, potentially altering the compound’s properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-tert-Butyl 4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: Its spirocyclic structure can impart unique mechanical and thermal properties to materials, making it useful in the development of advanced polymers and composites.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 8-tert-Butyl 4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity.
Comparison with Similar Compounds
8-tert-Butyl 4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate can be compared with other spirocyclic compounds, such as:
1-Oxo-4-phenyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester: This compound has a phenyl group instead of the ethyl ester, which can affect its chemical properties and applications.
1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-methyl ester 4-ethyl ester: The presence of a methyl ester instead of a tert-butyl ester can influence the compound’s reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which can provide distinct advantages in certain applications.
Properties
IUPAC Name |
8-O-tert-butyl 4-O-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-5-22-12(19)11-10-17-13(20)16(11)6-8-18(9-7-16)14(21)23-15(2,3)4/h11H,5-10H2,1-4H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOVAVPSJOTMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C12CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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